molecular formula C10H11ClN2O2 B2972229 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 2138573-30-3

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

Cat. No.: B2972229
CAS No.: 2138573-30-3
M. Wt: 226.66
InChI Key: VPUYUSMKUVPIQU-UHFFFAOYSA-N
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Description

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: The core structure is usually synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.

  • Acetylation: The acetic acid moiety is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Halides (e.g., iodine, bromine), amines, and polar solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated compounds or amides.

Scientific Research Applications

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound is investigated for its biological activity, including potential antimicrobial and antitumor properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is compared with other similar compounds, such as:

  • 8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2-4,6H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUYUSMKUVPIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138573-30-3
Record name 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
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